Precursor for polymers and catalysts: 2,4-Diaminomesitylene can be used as a building block for the synthesis of various polymers, including polyamides, polyimides, and polyurethanes. These polymers possess desirable properties like thermal stability, mechanical strength, and flame retardancy, making them valuable in various applications []. Additionally, 2,4-diaminomesitylene can be modified to create ligands for transition metals, which can be used as catalysts in various organic reactions [].
Material Science
Organic light-emitting diodes (OLEDs): Research has explored the use of 2,4-diaminomesitylene derivatives as hole-transporting materials in OLEDs. These materials play a crucial role in efficiently transporting positive charges within the device, contributing to improved device performance and efficiency [].
Medical Science
Potential therapeutic applications: Studies have investigated the potential of 2,4-diaminomesitylene derivatives as therapeutic agents for various diseases. For example, some derivatives have shown promising anti-cancer and anti-inflammatory activities in pre-clinical studies [, ]. However, it is important to note that these are still in the early stages of research, and further investigation is needed to determine their safety and efficacy in humans.
2,4-Diaminomesitylene is a synthetic compound, not readily found in nature. Its significance lies in its diamine functional groups, which can participate in various chemical reactions, making it a valuable intermediate for producing polymers, pharmaceuticals, and dyes [1].
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Sigma-Aldrich:
Molecular Structure Analysis
2,4-Diaminomesitylene has a central benzene ring with three methyl groups attached at positions 2, 4, and 6. Two amino (NH₂) groups are positioned at positions 2 and 4 of the benzene ring. This structure gives the molecule several key features:
Asymmetric: The molecule is not symmetrical due to the non-equivalent positions of the methyl groups.
Polar: The presence of amino groups makes the molecule polar, allowing it to interact with other polar molecules.
Conjugation: The lone pairs on the nitrogen atoms of the amino groups can interact with the pi electron system of the benzene ring, influencing its reactivity [2].
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Combi-Blocks:
Chemical Reactions Analysis
Synthesis:
Several methods exist for synthesizing 2,4-Diaminomesitylene. A common approach involves nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the nitro groups to amines [3].
Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (92.86%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (92.86%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Other CAS
3102-70-3
Wikipedia
2,4-diaminomesitylene
Dates
Modify: 2023-08-15
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